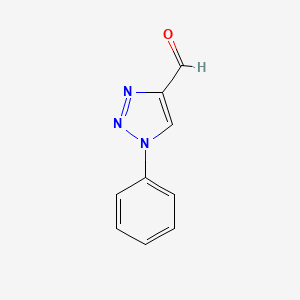

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBWYVZHTYJMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363146 | |

| Record name | 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34296-51-0 | |

| Record name | 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 34296-51-0): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 34296-51-0), a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its synthesis, focusing on the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by selective oxidation. Detailed protocols, mechanistic insights, and characterization data are presented to ensure scientific integrity and reproducibility. Furthermore, this guide illuminates the compound's versatile applications as a precursor for synthesizing a diverse range of bioactive molecules, including anticancer, antimicrobial, and enzyme-inhibiting agents. The strategic importance of the aldehyde functional group for subsequent molecular elaboration via reactions like Knoevenagel condensation is also discussed. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone of contemporary heterocyclic chemistry and drug design.[1] This five-membered, aromatic heterocycle, containing three adjacent nitrogen atoms, boasts a unique combination of chemical and physical properties that make it an exceptional pharmacophore.[1] Key among these are its high chemical stability, resistance to metabolic degradation, and its capacity to engage in hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition at biological targets.[1]

Moreover, the 1,2,3-triazole moiety is often employed as a bioisostere for the amide bond.[1] Its ability to mimic the steric and electronic features of an amide linkage while being impervious to enzymatic hydrolysis by proteases offers a significant advantage in designing more robust drug candidates.[1] The advent of "click chemistry," specifically the CuAAC reaction, has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and regioselective, further fueling their adoption in drug discovery.[1]

Within this important class of compounds, This compound stands out as a particularly valuable synthetic intermediate. Its aldehyde functionality serves as a versatile handle for introducing further molecular complexity, enabling the construction of vast libraries of drug-like molecules.[2][3]

Physicochemical Properties and Spectroscopic Characterization

Accurate characterization is the bedrock of chemical research. The identity and purity of this compound must be unequivocally confirmed before its use in further synthetic steps or biological assays.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 34296-51-0 | [4][5][6] |

| Molecular Formula | C₉H₇N₃O | [5][6] |

| Molecular Weight | 173.17 g/mol | [1][5][6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 99-101 °C | [7] |

| InChIKey | AQBWYVZHTYJMES-UHFFFAOYSA-N |[1][5] |

Spectroscopic Data Summary:

While specific spectra should be run for each synthesized batch, the following represents typical characterization data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10 ppm), the triazole proton (singlet, ~8.5-9.0 ppm), and the aromatic protons of the phenyl ring (~7.5-8.0 ppm).

-

¹³C NMR: The carbon NMR would display a distinctive signal for the aldehyde carbonyl carbon (~185-190 ppm), along with signals for the triazole and phenyl ring carbons.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (~1700-1720 cm⁻¹) and C=N/N=N stretches characteristic of the triazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M+H]⁺ at approximately 174.0662, corresponding to the formula C₉H₈N₃O⁺.[1][5] Plausible fragmentation pathways in tandem MS/MS would involve the characteristic loss of N₂ from the triazole ring and cleavage of the aldehyde group.[1]

Synthesis: A Reliable and Scalable Protocol

The most efficient and widely adopted synthesis of this compound involves a two-step sequence: (1) CuAAC reaction to form the precursor alcohol, followed by (2) selective oxidation to the aldehyde.[1] This methodology is prized for its high yields, mild reaction conditions, and regioselectivity.

Workflow for Synthesis

Caption: High-yield, two-step synthesis pathway.

Part 1: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (CAS 103755-58-4)

This precursor is readily synthesized via the copper(I)-catalyzed "click chemistry" reaction between phenyl azide and propargyl alcohol.[1] The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate.[1] This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted isomer, which is a significant advantage over the thermal Huisgen cycloaddition that produces a mixture of isomers.[1]

Experimental Protocol:

-

In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) and phenyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

To this solution, add sodium ascorbate (0.1 eq) followed by a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.02 eq).

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, can be purified by column chromatography on silica gel or by recrystallization to yield a white solid.[8][9]

Part 2: Oxidation to this compound

The selective oxidation of the primary alcohol to the aldehyde is a critical step. Over-oxidation to the carboxylic acid must be avoided. Manganese dioxide (MnO₂) is an excellent choice of oxidant for this transformation as it is mild, selective for allylic/benzylic-type alcohols, and the work-up is straightforward.[1][4]

Experimental Protocol:

-

Suspend the precursor alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)-methanol (1.0 eq), in dichloromethane (DCM).

-

Add activated manganese dioxide (MnO₂, ~10 eq by weight) to the stirred solution in portions.

-

Stir the resulting black suspension at room temperature overnight.[4] Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.[4]

-

Wash the Celite pad thoroughly with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to afford the target aldehyde. This method often yields the product in near-quantitative purity (99%), requiring no further purification.[1][4]

Applications in Medicinal Chemistry and Drug Development

The title compound is a versatile scaffold for generating derivatives with a wide range of biological activities. The aldehyde group is a key functional handle for derivatization.

Derivatization Pathways

Caption: Versatile derivatization of the aldehyde group.

Key Application Areas:

-

Anticancer Agents: Triazole derivatives have shown significant potential as anticancer agents.[10][11] The aldehyde can undergo Knoevenagel condensation with active methylene compounds to produce chalcone-like structures, which are known to exhibit antiproliferative activity by mechanisms such as cell cycle arrest.[12][13][14] For example, derivatives have been tested against breast adenocarcinoma (MCF-7), lung carcinoma (A-549), and fibrosarcoma (HT-1080) cell lines, showing IC50 values in the micromolar range.[10]

-

Antimicrobial Agents: The triazole nucleus is present in several clinically used antifungal drugs.[15] Derivatives of this compound, such as Schiff bases formed by condensation with various amines, have been synthesized and screened for antibacterial and antifungal activity.[16][17][18] These compounds have shown potent activity against strains like Staphylococcus aureus and Microsporum gypseum.[16]

-

Enzyme Inhibitors: The rigid triazole scaffold is ideal for positioning functional groups to interact with enzyme active sites. Derivatives have been investigated as inhibitors of various enzymes, including α-glucosidase (relevant for diabetes) and cholinesterases (relevant for Alzheimer's disease).[2][19][20]

Table 2: Examples of Biological Activity of Triazole Derivatives

| Derivative Class | Target/Application | Example Activity | Reference |

|---|---|---|---|

| Chalcone-like adducts | Anticancer (A549 cells) | IC50 values of 2.97 µM, more potent than cisplatin. | [13] |

| Schiff Base derivatives | Antibacterial (S. aureus) | Superior or comparable activity to streptomycin. | [16] |

| Non-glycosidic triazoles | α-glucosidase Inhibition | IC50 values ranging from 54 to 482 µM. | [20] |

| Triazole-Chromene conjugates | Antioxidant | IC50 values of 7.05-14 µg/mL. |[2] |

Safety and Handling

This compound is classified as an irritant.[7][8] Standard laboratory safety precautions should be observed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value, versatile intermediate for chemical and pharmaceutical research. Its straightforward, high-yield synthesis via click chemistry and selective oxidation makes it readily accessible. The presence of the reactive aldehyde group on a stable, drug-like triazole core provides a powerful platform for the synthesis of diverse molecular libraries targeting a wide array of diseases. The continued exploration of this scaffold is expected to yield novel therapeutic candidates with improved pharmacological profiles.

References

-

ResearchGate. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

MDPI. Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]

-

LookChem. Cas 34296-51-0,this compound. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Available from: [Link]

-

ResearchGate. Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Available from: [Link]

-

MDPI. Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Available from: [Link]

-

Wikipedia. Knoevenagel condensation. Available from: [Link]

-

National Center for Biotechnology Information. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Available from: [Link]

-

ISRES Publishing. Anticancer Properties of 1,2,4-Triazoles. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Available from: [Link]

-

Beilstein Journals. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Available from: [Link]

-

PubChem. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. Available from: [Link]

-

ResearchGate. 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. Available from: [Link]

-

National Center for Biotechnology Information. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available from: [Link]

-

ResearchGate. Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Available from: [Link]

-

Frontiers. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Available from: [Link]

-

ResearchGate. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link]

-

National Center for Biotechnology Information. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available from: [Link]

-

Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link]

-

National Center for Biotechnology Information. An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

-

ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available from: [Link]

-

ResearchGate. A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Available from: [Link]

-

ScienceDirect. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Available from: [Link]

-

PubMed. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Available from: [Link]

-

Science. Solvent-Free Oxidation of Primary Alcohols to Aldehydes Using Au–Pd/TiO2 Catalysts. Available from: [Link]

-

ResearchGate. (PDF) Selective oxidation of benzyl alcohol to benzaldehyde, 1‐phenylethanol to acetophenone and fluorene to fluorenol catalysed by iron (II) complexes supported by pincer‐type ligands: Studies on rapid degradation of organic dyes. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C9H7N3O | CID 1478602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. lookchem.com [lookchem.com]

- 8. guidechem.com [guidechem.com]

- 9. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | C9H9N3O | CID 708707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. isres.org [isres.org]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 14. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 19. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, combining the stability of the 1,2,3-triazole ring with the reactive aldehyde functional group, make it a valuable building block for the synthesis of a wide array of complex molecules. The 1,2,3-triazole moiety is a well-known pharmacophore, and its derivatives have exhibited a broad spectrum of biological activities, making this compound a key intermediate in drug discovery programs.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity.

Physicochemical Properties

This compound is a solid at room temperature. While a specific melting point is not consistently reported in the literature, analogous substituted 1,2,3-triazole derivatives exhibit melting points in the range of 60-142°C, suggesting a similar range for this compound.[2] Its solubility is not extensively documented, but its synthesis is commonly performed in dichloromethane, indicating good solubility in chlorinated solvents.[3]

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O | [4] |

| Molecular Weight | 173.17 g/mol | [4] |

| CAS Number | 34296-51-0 | [4] |

| Appearance | Solid | |

| Flash Point | 99 °C | [5] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," to form the precursor alcohol, followed by its oxidation to the aldehyde.[1]

Logical Workflow for Synthesis

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of (1-phenyl-1H-[1][4][7]triazol-4-yl)-methanol

This precursor is synthesized via a copper-catalyzed azide-alkyne cycloaddition reaction.

Materials:

-

Phenyl azide

-

Propargyl alcohol

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford (1-phenyl-1H-[1][3][6]triazol-4-yl)-methanol.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure: [3]

-

To a stirred solution of (1-phenyl-1H-[1][3][6]triazol-4-yl)-methanol (1.0 eq, e.g., 245 mg, 1.4 mmol) in dichloromethane (15 mL), add activated manganese dioxide (10.0 eq, e.g., 1.23 g, 14.14 mmol).[3]

-

Stir the resulting mixture at room temperature overnight. The progress of the oxidation can be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

-

Wash the Celite pad with additional dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield this compound. This method often provides a near-quantitative yield (99%).[3]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde Proton (CHO): A singlet is expected around δ 10.0-10.2 ppm. This downfield shift is characteristic of aldehyde protons.

-

Triazole Proton (C5-H): A singlet is anticipated in the region of δ 8.0-8.5 ppm.

-

Phenyl Protons: The protons on the phenyl ring will appear as multiplets in the aromatic region (δ 7.4-7.9 ppm).

¹³C NMR (100 MHz, CDCl₃):

-

Aldehyde Carbonyl (C=O): A signal is expected in the range of δ 185-195 ppm.

-

Triazole Carbons (C4 and C5): The C4 carbon (attached to the aldehyde) is expected around δ 145-150 ppm, while the C5 carbon should appear around δ 120-125 ppm.

-

Phenyl Carbons: The ipso-carbon (attached to the triazole ring) will be in the δ 135-140 ppm region, with the other aromatic carbons appearing between δ 120-130 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Expected Characteristic Absorption Bands (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3100-3150 | C-H stretch | Aromatic and triazole C-H |

| ~2820 and ~2720 | C-H stretch | Aldehyde C-H (Fermi doublets) |

| ~1690-1710 | C=O stretch | Aldehyde carbonyl |

| ~1500-1600 | C=C stretch | Aromatic ring |

| ~1400-1450 | N=N stretch | Triazole ring |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak [M]⁺ should be observed at m/z = 173. Key fragmentation pathways would likely involve:

-

Loss of N₂: A characteristic fragmentation of triazoles, leading to a fragment at m/z = 145.

-

Loss of CHO: Cleavage of the aldehyde group, resulting in a fragment at m/z = 144.

-

Cleavage of the phenyl group: A peak corresponding to the phenyl cation [C₆H₅]⁺ at m/z = 77.

-

Loss of CO from the [M-N₂]⁺ fragment: Leading to a fragment at m/z = 117.

Chemical Reactivity and Synthetic Applications

The aldehyde functionality of this compound is the primary site of its chemical reactivity, allowing for a variety of transformations to synthesize more complex molecules. The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.[1]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for forming carbon-carbon double bonds.

Caption: Knoevenagel condensation of the title compound.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

This compound

-

Malononitrile

-

Ammonium acetate

-

Ethanol or a water-ethanol mixture

Procedure: [7]

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol or a 1:1 water-ethanol mixture.

-

Add a catalytic amount of ammonium acetate (e.g., 0.1-0.2 eq).

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Upon completion, the product often precipitates from the reaction mixture. If not, the mixture can be cooled in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethanol or water, and dry to obtain the corresponding 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methylene)malononitrile.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).

Caption: Wittig reaction of the title compound.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Strong base (e.g., 50% aqueous sodium hydroxide or n-butyllithium)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

In a round-bottom flask under an inert atmosphere (if using an organolithium base), suspend benzyltriphenylphosphonium chloride (1.1 eq) in an appropriate solvent (e.g., DCM or THF).

-

Add the base dropwise to the suspension with vigorous stirring to generate the ylide (a color change is typically observed).

-

Dissolve this compound (1.0 eq) in the same solvent and add it to the ylide solution.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

After the reaction is complete, quench the reaction mixture (e.g., with water).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the corresponding stilbene derivative.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via click chemistry and subsequent oxidation, coupled with the reactivity of the aldehyde group in reactions such as the Knoevenagel condensation and Wittig reaction, provides access to a diverse range of functionalized molecules. The inherent stability and biological relevance of the 1,2,3-triazole core further underscore its importance in the development of new pharmaceuticals and functional materials. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering a practical resource for researchers in the field.

References

-

Koh, J. T. (n.d.). The Wittig Reaction with Chemiluminescence! University of Delaware. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2015, October). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved January 7, 2026, from [Link]

-

International Journal of Chemical and Physical Sciences. (2015, March-April). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Retrieved January 7, 2026, from [Link]

-

CHEM 322L, Experiment 8: Wittig Reaction. (n.d.). Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 7, 2026, from [Link]

-

MDPI. (n.d.). Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved January 7, 2026, from [Link]

-

Synthesis of trans-9-(2-Phenylethenyl)anthracene: A Wittig Reaction. (n.d.). Retrieved January 7, 2026, from [Link]

-

MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2017, March 20). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. Retrieved January 7, 2026, from [Link]

-

University of Delaware. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE! Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved January 7, 2026, from [Link]

-

Scribd. (n.d.). Coupling Constants for 1h and 13c NMR. Retrieved January 7, 2026, from [Link]

-

Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (n.d.). Retrieved January 7, 2026, from [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 7, 2026, from [Link]

-

Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Retrieved January 7, 2026, from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved January 7, 2026, from [Link]

-

Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved January 7, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020, March 5). Retrieved January 7, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved January 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: Synthesis, Properties, and Applications

Executive Summary: This document provides a comprehensive technical overview of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, combining the stability of the 1,2,3-triazole ring with the synthetic versatility of a carbaldehyde functional group, establishes it as a pivotal building block for the development of novel pharmacologically active agents and functional materials. This guide details its core physicochemical properties, elucidates the most efficient and widely adopted synthetic methodologies, explores its chemical reactivity, and surveys its applications in drug discovery and beyond. The protocols and mechanistic discussions are grounded in established chemical principles to provide researchers, scientists, and drug development professionals with a reliable and practical resource.

Molecular Identity and Physicochemical Properties

This compound is a solid organic compound whose structure is defined by a central 1,2,3-triazole ring substituted at the N1 position with a phenyl group and at the C4 position with a formyl (carbaldehyde) group. The 1,2,3-triazole core is an exceptionally stable aromatic heterocycle, resistant to hydrolysis, oxidation, and reduction, which imparts significant metabolic and chemical stability to its derivatives.[1] This stability is a cornerstone of its utility as a reliable scaffold in drug design.

The aldehyde group, conversely, is a highly reactive and versatile functional handle. The electron-withdrawing nature of the adjacent triazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to a wide array of nucleophilic addition and condensation reactions.[1] This duality of a stable core and a reactive functional group makes the molecule an ideal synthetic intermediate.

Table 1: Core Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 34296-51-0 | Benchchem, PubChem[1][2] |

| Molecular Formula | C₉H₇N₃O | PubChem, Sigma-Aldrich[2][3] |

| Molecular Weight | 173.17 g/mol | PubChem, Sigma-Aldrich[2][3][4] |

| Appearance | Solid | Sigma-Aldrich[5] |

| Melting Point | 99-101 °C | LookChem[6] |

| Boiling Point | 359.8 °C at 760 mmHg (Predicted) | LookChem[6] |

| SMILES | O=Cc1cn(nn1)-c2ccccc2 | PubChem, Sigma-Aldrich[2][5] |

| InChIKey | AQBWYVZHTYJMES-UHFFFAOYSA-N | PubChem, Benchchem[1][2] |

Synthesis Methodologies: A Self-Validating Workflow

The most prevalent and efficient synthesis of this compound is a robust two-step process. This pathway is favored for its high yields, operational simplicity, and, most importantly, its absolute regiochemical control, which is a critical consideration for the unambiguous synthesis of pharmaceutical intermediates.

Step 1: Synthesis of the Precursor via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The foundational triazole ring is constructed using the Nobel prize-winning "click chemistry" reaction.[1] The CuAAC reaction between phenylazide and propargyl alcohol exclusively yields the 1,4-disubstituted regioisomer, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.

Causality of Experimental Choice: The selection of the CuAAC protocol over the classical thermal Huisgen cycloaddition is deliberate and critical. The thermal method produces a mixture of 1,4- and 1,5-regioisomers, leading to challenging purification steps and ambiguity in the final product's structure.[1] In contrast, the copper(I)-catalyzed mechanism proceeds through a copper acetylide intermediate that ensures the reaction pathway leads exclusively to the 1,4-isomer, making the outcome predictable and the product structurally pure.[1][7] This regioselectivity is paramount in drug development, where precise structure-activity relationships are defined.

Caption: Workflow for the synthesis of the alcohol precursor via CuAAC.

Experimental Protocol: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol

-

Reagent Preparation: In a round-bottom flask, dissolve phenylazide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of water and tert-butanol.

-

Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq). The sodium ascorbate serves as a reducing agent to generate the active Cu(I) catalyst in situ from the Cu(II) salt.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours, monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain the pure alcohol precursor.

Step 2: Selective Oxidation to the Aldehyde

The final step is the oxidation of the primary alcohol to the carbaldehyde.

Causality of Experimental Choice: The choice of manganese dioxide (MnO₂) as the oxidizing agent is highly strategic.[1][4] MnO₂ is a mild and highly chemoselective reagent for the oxidation of allylic and benzylic-type alcohols. In this context, it selectively oxidizes the alcohol on the side chain without affecting the electron-rich phenyl and triazole rings. This prevents over-oxidation to the carboxylic acid and avoids unwanted side reactions. The heterogeneous nature of MnO₂ also simplifies the workup, as the excess reagent and manganese byproducts can be removed by simple filtration.

Caption: Workflow for the oxidation of the alcohol to the final aldehyde.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the precursor, (1-phenyl-1H-1,2,3-triazol-4-yl)-methanol (1.0 eq), in dichloromethane (DCM).

-

Oxidant Addition: To the stirred solution, add activated manganese dioxide (MnO₂) (approx. 10 eq by weight). The large excess is typical for MnO₂ oxidations to ensure the reaction goes to completion.

-

Reaction: Stir the resulting black suspension at room temperature overnight.[4] Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Workup and Isolation: Filter the mixture through a pad of Celite to remove the MnO₂ and other solid byproducts. Wash the Celite pad thoroughly with additional DCM.

-

Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting solid is often of high purity (yields up to 99%), but can be further purified by recrystallization if necessary.[4]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its formyl group, which serves as a gateway to a vast array of chemical transformations and molecular complexity.

Table 2: Key Reactions of the Aldehyde Moiety

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Nucleophilic Addition | R-MgBr, R-Li | Secondary Alcohol | C-C bond formation, building molecular complexity. |

| Hydride Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Access to the alcohol precursor and its derivatives.[1] |

| Wittig Reaction | Ph₃P=CHR | Alkene | Conversion of C=O to C=C, useful for linkers. |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary Amine | Stable C-N bond formation, crucial for bioactive molecules. |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated System | Creation of conjugated systems for materials or biological probes. |

Caption: Key synthetic transformations of the title compound.

Applications in Research and Drug Development

The 1-phenyl-1H-1,2,3-triazole scaffold is a privileged structure in medicinal chemistry. Its combination of metabolic stability, hydrogen bonding capability, and dipole character allows it to serve as a bioisostere for other functional groups and to engage in favorable interactions with biological targets. The C4-carbaldehyde provides a convenient point of attachment for introducing diverse side chains to explore structure-activity relationships (SAR).

-

Anticancer Agents: The aldehyde has been used as an intermediate in the synthesis of compounds evaluated for their anticancer properties.[8]

-

Antimicrobial Agents: Derivatives have shown promise as antifungal and antituberculosis agents, leveraging the stability of the triazole core.[8]

-

Enzyme Inhibitors: The scaffold is used to design inhibitors for various enzymes, where the substituted triazole ring orients functional groups for optimal binding in an active site.

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound is a building block for creating new agrochemicals and functional materials where the triazole moiety can contribute to desired chemical or physical properties.[6]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as an irritant.[6]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical compound; it is a powerful and versatile platform for chemical innovation. Its synthesis is efficient, high-yielding, and regiochemically precise, making it readily accessible. The combination of a robust triazole core and a synthetically labile aldehyde group provides an ideal template for the construction of complex molecules, particularly in the field of drug discovery. As researchers continue to explore the chemical space around the 1,2,3-triazole scaffold, this key intermediate will undoubtedly play a continuing role in the development of next-generation therapeutics and functional materials.

References

-

This compound - PubChem. [Link]

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - ResearchGate. [Link]

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of - Lirias. [Link]

-

Cas 34296-51-0, this compound | LookChem. [Link]

-

1-Phenyl-1,2,3-triazole-4-carbaldehyde - SpectraBase. [Link]

-

Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid | Request PDF - ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H7N3O | CID 1478602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic aldehyde that serves as a highly versatile building block in organic synthesis and medicinal chemistry. The unique structural arrangement of a phenyl group, a 1,2,3-triazole ring, and an aldehyde functional group imparts it with significant potential for creating diverse molecular architectures. Its derivatives are explored as intermediates in the synthesis of compounds with potential anticancer, antifungal, and antituberculosis activities.[1] Accurate structural elucidation is paramount for its use in drug development and materials science, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into spectral interpretation, experimental causality, and best practices for data acquisition.

Molecular Genesis: A Note on Synthesis

To confidently interpret spectral data, it is crucial to understand the molecule's synthetic origin, which predicts the final structure. This compound is most efficiently prepared via a two-step process. The synthesis begins with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," between phenylazide and propargyl alcohol.[2] This reaction regioselectively yields the 1,4-disubstituted precursor, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. Subsequent mild oxidation of this primary alcohol, typically using manganese dioxide (MnO₂) in a solvent like dichloromethane (DCM), affords the target aldehyde in near-quantitative yield.[2][3] This specific pathway ensures the formation of the 1,4-isomer, which is directly reflected in the NMR data.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The electron-withdrawing nature of the triazole ring, the phenyl group, and the carbonyl group leads to a highly dispersed spectrum with characteristic chemical shifts.

Causality of Chemical Shifts

-

Aldehyde Proton (H-α): This is the most deshielded proton in the molecule. Its position far downfield (δ 9.0-10.0 ppm) is a result of the strong anisotropic effect of the C=O double bond, which reinforces the external magnetic field in the proton's vicinity.[4][5] This signal is a singlet as there are no adjacent protons within three bonds to cause splitting.

-

Triazole Proton (H-5): The proton on the C5 carbon of the triazole ring is also significantly deshielded due to the aromatic character of the heterocyclic ring and the inductive effects of the adjacent nitrogen atoms. It appears as a sharp singlet.

-

Phenyl Group Protons (H-Ar): The five protons of the phenyl ring are subject to the ring current effect, placing them in the aromatic region (δ 7.0-8.5 ppm).[6] The protons ortho to the triazole ring are typically the most deshielded due to their proximity to the heterocyclic system. The signals often appear as complex multiplets due to overlapping ortho, meta, and para coupling.

Data Summary: ¹H NMR

The following table summarizes the expected ¹H NMR spectral data for this compound, based on analysis of analogous structures.[1]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (CHO) | ~10.1 | Singlet (s) | 1H |

| Triazole (CH ) | ~8.6 | Singlet (s) | 1H |

| Phenyl (ortho-H) | ~7.8-8.0 | Multiplet (m) | 2H |

| Phenyl (meta, para-H) | ~7.5-7.7 | Multiplet (m) | 3H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon environments and information about their electronic nature. The presence of sp²-hybridized carbons from the aldehyde, triazole, and phenyl groups dominates the downfield region of the spectrum.

Causality of Chemical Shifts

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon, typically resonating in the 185-200 ppm range, due to the high polarity of the C=O bond and sp² hybridization.[7]

-

Triazole Carbons (C-4 & C-5): The two carbons of the triazole ring have distinct chemical shifts. C-4, being substituted with the aldehyde and adjacent to two nitrogen atoms, is found further downfield compared to C-5.[1]

-

Phenyl Carbons (C-Ar): The phenyl group displays four distinct signals due to symmetry: one for the ipso-carbon (attached to the triazole), one for the para-carbon, and two for the pairs of ortho and meta carbons. Their shifts fall within the typical aromatic range of 120-140 ppm.

Data Summary: ¹³C NMR

The table below outlines the anticipated ¹³C NMR spectral data.

| Signal Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (C HO) | ~185 |

| Triazole (C -CHO) | ~148 |

| Phenyl (ipso-C ) | ~136 |

| Phenyl (ortho/meta/para-C ) | ~120 - 131 |

| Triazole (C H) | ~127 |

Workflow for Structural Elucidation

The logical process from synthesis to final structure confirmation via NMR is a self-validating system. Each step provides evidence that corroborates the next, ensuring high confidence in the final assignment.

Caption: Workflow from synthesis to NMR-based structural confirmation.

Experimental Protocol for NMR Data Acquisition

This protocol describes a standardized method for acquiring high-quality ¹H and ¹³C NMR spectra, ensuring reproducibility and accuracy.

1. Sample Preparation:

- Accurately weigh 5-10 mg of purified this compound.

- Transfer the solid to a clean, dry NMR tube.

- Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single residual solvent peak at δ ~7.26 ppm.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or use the residual solvent peak for calibration.[8]

- Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. ¹H NMR Spectroscopy Acquisition (400 MHz Spectrometer):

- Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.

- Acquisition Parameters:

- Pulse Program: Standard single-pulse (zg30).

- Number of Scans (NS): 8 to 16 scans.

- Relaxation Delay (D1): 1-2 seconds.

- Acquisition Time (AQ): 3-4 seconds.

- Spectral Width (SW): 0 to 12 ppm.

- Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate all signals.

3. ¹³C NMR Spectroscopy Acquisition (100 MHz):

- Acquisition Parameters:

- Pulse Program: Standard proton-decoupled pulse program (zgpg30).

- Number of Scans (NS): 256 to 1024 scans (or more, as the ¹³C nucleus is less sensitive).

- Relaxation Delay (D1): 2 seconds.

- Spectral Width (SW): 0 to 220 ppm.

- Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ triplet at δ 77.16 ppm.

4. Advanced Analysis (Optional but Recommended):

- For unambiguous assignment of all proton and carbon signals, especially within the phenyl ring, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[9]

Conclusion

The ¹H and ¹³C NMR spectra of this compound present a set of distinct and interpretable signals that are fully consistent with its molecular structure. The key diagnostic peaks—the aldehyde proton singlet above 10 ppm in the ¹H spectrum and the carbonyl carbon signal above 180 ppm in the ¹³C spectrum—serve as unambiguous reporters for the formyl group. The chemical shifts of the triazole and phenyl moieties provide further confirmation of the 1,4-disubstituted pattern. By combining a robust synthetic understanding with meticulous spectral acquisition and interpretation, researchers can have utmost confidence in the identity and purity of this valuable chemical intermediate.

References

-

AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available at: [Link]

-

American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2025. Available at: [Link]

-

National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

-

ResearchGate. The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). Available at: [Link]

-

TÜBİTAK Academic Journals. Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Available at: [Link]

-

ResearchGate. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link]

-

MDPI. Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available at: [Link]

-

University of Science and Technology of China. Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Available at: [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

-

Lirias. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of. Available at: [Link]

-

Fiveable. Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. Available at: [Link]

-

The Royal Society of Chemistry. Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: Synthesis, Antioxidant Properties and Use as a. Available at: [Link]

-

ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Available at: [Link]

-

YouTube. Interpreting H-NMR Spectra Aromatic Molecule. Available at: [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

SpectraBase. 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

-

SpectraBase. 1-Phenyl-1,2,3-triazole-4-carbaldehyde. Available at: [Link]

-

The Royal Society of Chemistry. ¹H and ¹³C NMR Data for triazole 1. Available at: [Link]

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. benchchem.com [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. fiveable.me [fiveable.me]

- 8. rsc.org [rsc.org]

- 9. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

The 1,2,3-Triazole Ring System: A Comprehensive Technical Guide to its Stability and Reactivity for Drug Development Professionals

Abstract

The 1,2,3-triazole ring system has emerged as a cornerstone in modern medicinal chemistry, largely owing to its exceptional stability, versatile reactivity, and prominent role as a pharmacophore and bioisostere.[1][2] This guide provides an in-depth analysis of the fundamental chemical properties of the 1,2,3-triazole core, offering a technical resource for researchers, scientists, and drug development professionals. We will explore its inherent stability, delve into its reactivity patterns, and provide detailed protocols for its synthesis, with a focus on the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The causality behind experimental choices and the practical implications for drug design will be a central theme throughout this document.

The Enduring Stability of the 1,2,3-Triazole Core: A Foundation for Drug Design

A key attribute of the 1,2,3-triazole ring that makes it so attractive for pharmaceutical applications is its remarkable stability.[3] This five-membered aromatic heterocycle, composed of two carbon and three nitrogen atoms, exhibits a high degree of resistance to a wide range of physiological and chemical conditions.[4][5]

1.1. Aromaticity and Thermal Resilience

The 1,2,3-triazole ring possesses a 6π electron system, rendering it aromatic and contributing significantly to its high stability.[4] This aromatic character is a direct result of the sp2 hybridization of its constituent atoms and the delocalization of π-electrons around the ring.[4] Consequently, the 1,2,3-triazole moiety is thermally robust. While flash vacuum pyrolysis at extreme temperatures (500 °C) can induce fragmentation through the loss of molecular nitrogen, the ring is exceptionally stable under typical synthetic and physiological conditions.[6] Studies on polynitro-aryl-1,2,3-triazoles have shown decomposition temperatures ranging from 142-319 °C, highlighting the intrinsic thermal resilience of the core structure.[7] Theoretical studies suggest that the initial decomposition pathway for the 1,2,3-triazole skeleton is a ring-opening mechanism with an energy barrier of approximately 45 kcal/mol.[8]

1.2. Chemical Inertness: A Shield Against Degradation

The 1,2,3-triazole ring is notably resistant to acidic and basic hydrolysis, oxidation, and reduction.[9][10] This inertness is a significant advantage in drug design, as it ensures the integrity of the molecular scaffold as it traverses the diverse chemical environments of the body. The stability of the triazole ring minimizes the risk of metabolic degradation at this position, a desirable feature for improving a drug candidate's pharmacokinetic profile.[11]

| Property | Value | Source(s) |

| pKa (as a weak acid) | 9.4 | [6][12] |

| pKa (of conjugate acid) | 1.2 | [12] |

| Ionization Energy | 10.06 eV | [4] |

| Dipole Moment (tautomeric mixture) | 1.85 D | [4] |

Table 1: Physicochemical Properties of the 1,2,3-Triazole Ring

The Reactivity Landscape: Harnessing the Triazole for Molecular Construction

While remarkably stable, the 1,2,3-triazole ring is not devoid of reactivity. Understanding its electronic properties is key to leveraging its synthetic potential. The ring system can be divided into two main tautomeric forms, the 1H- and 2H-1,2,3-triazoles, which exist in equilibrium.[4] The 2H tautomer is generally the major form in aqueous solution.[6]

2.1. The "Click" Chemistry Revolution: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most significant advancement in 1,2,3-triazole synthesis is undoubtedly the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[13] This reaction, independently reported by the groups of Sharpless and Meldal, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[14][15] The traditional Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers.[15] The introduction of a copper(I) catalyst dramatically accelerates the reaction by up to 10⁷ times and exclusively yields the 1,4-disubstituted product.[14]

The causality for this enhanced reactivity and regioselectivity lies in the catalytic cycle. The copper(I) species coordinates with the terminal alkyne, lowering the LUMO of the alkyne and facilitating the nucleophilic attack of the azide. This templated reaction pathway ensures the specific formation of the 1,4-isomer.

Figure 1: Simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

2.2. Ruthenium-Catalyzed Synthesis for 1,5-Disubstituted Triazoles

While CuAAC is dominant for 1,4-disubstituted triazoles, ruthenium catalysts have been developed to selectively synthesize the 1,5-disubstituted isomers.[16] This alternative regioselectivity is crucial for exploring the full chemical space of triazole-containing compounds in drug discovery, as the spatial arrangement of substituents can dramatically impact biological activity.

2.3. Other Synthetic Approaches

A variety of other methods for synthesizing 1,2,3-triazoles exist, including metal-free and multicomponent reactions.[16][17] For instance, the reaction of N-sulfonylaziridines with sodium azide and acetylenes provides a one-pot synthesis of 1,2,3-triazoles.[18] While these methods offer valuable alternatives, the CuAAC reaction remains the most widely employed due to its broad substrate scope, mild reaction conditions, and high yields.[14]

Experimental Protocol: A Validated CuAAC Synthesis

The following protocol provides a reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, a process that is self-validating through its consistent and high-yielding nature.

Step 1: Preparation of Reactants

-

Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent system such as a THF:H₂O mixture.[14]

Step 2: Introduction of the Catalytic System

-

Add a source of copper(I). This is typically generated in situ from a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq), and a reducing agent like sodium ascorbate (0.02-0.1 eq).[14] Alternatively, a stable copper(I) source like [CuBr(PPh₃)₃] can be used at low catalyst loadings (0.5 mol% or less) without the need for additives.

Step 3: Reaction Execution

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often complete within a few hours.

Step 4: Work-up and Purification

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can often be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Figure 2: A step-by-step experimental workflow for a typical CuAAC reaction.

The 1,2,3-Triazole in Drug Development: A Multifaceted Player

The unique combination of stability and synthetic accessibility has positioned the 1,2,3-triazole ring as a privileged scaffold in medicinal chemistry.[1][2] It can play several key roles in the design of new therapeutic agents.

4.1. A Bioisosteric Replacement for Amide Bonds

The 1,2,3-triazole ring is frequently employed as a bioisostere for the amide bond.[11] It can mimic the steric and electronic properties of an amide, participating in hydrogen bonding and dipole interactions with biological targets.[13] However, unlike the amide bond, the triazole ring is not susceptible to enzymatic cleavage by proteases, thereby enhancing the metabolic stability of the drug molecule.[11] The 1,4- and 1,5-disubstituted triazoles can mimic the trans- and cis-amide bond geometries, respectively.[11]

4.2. An Active Pharmacophore

Beyond its role as a stable linker, the 1,2,3-triazole ring itself can be a key pharmacophoric element, directly contributing to the biological activity of a molecule.[1][9] The nitrogen atoms can act as hydrogen bond acceptors, and the ring can engage in π-π stacking interactions with aromatic residues in a protein's active site.[11] Numerous 1,2,3-triazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[9][19]

4.3. A Versatile Linker in Fragment-Based Drug Discovery

The CuAAC reaction is an ideal tool for fragment-based drug discovery (FBDD). The reliability and mild conditions of the reaction allow for the efficient linking of different molecular fragments to generate libraries of potential drug candidates for high-throughput screening.[1]

Conclusion

The 1,2,3-triazole ring system represents a remarkable confluence of stability, synthetic versatility, and desirable physicochemical properties. Its resistance to metabolic degradation, coupled with the ease and efficiency of its synthesis via "click" chemistry, has solidified its importance in modern drug discovery and development. For researchers and scientists in this field, a thorough understanding of the core principles governing the stability and reactivity of this exceptional heterocycle is not just advantageous, but essential for the rational design of the next generation of therapeutics.

References

-

Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- D. S. T. M. K. K. P. S. S. A. S. B. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 182, 111634.

- Bonandi, E., Christodoulou, M. S., Fumagalli, G., Perdicchia, D., Rastelli, G., & Passarella, D. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581.

- G. P. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236.

- Pawar, S. S., Kulkarni, S. S., & Puranik, V. G. (2012). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Journal of Chemical and Pharmaceutical Research, 4(3), 1647-1655.

- G. A. K. V. S. C. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc, 2005(8), 89-98.

-

1,2,3-Triazole. (n.d.). In Wikipedia. Retrieved from [Link]

- A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous c

- R. C. C. M. D. P. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles.

- Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2021).

- New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Taylor & Francis Online.

- The 1,2,3-triazole “all-in-one” ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. (2022). Taylor & Francis Online.

- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (2017). IRIS Unimore.

- Click Chemistry: 1,2,3‐Triazoles as Pharmacophores. (2010). Scilit.

- S. Z. Z. C. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986341.

- A. S. S. S. A. G. (2021). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 6(49), 33454-33489.

- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2020).

- New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021).

- Special Issue : Synthesis and Application of 1,2,3-Triazole Deriv

- S. Z. Z. C. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986341.

- Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. (2020). Recent Patents on Anti-Cancer Drug Discovery, 15(2), 92-112.

- 1, 2, 3-Triazoles as Pharmacophores. (n.d.). Hilaris Publisher.

- Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? (2025). European Journal of Medicinal Chemistry.

- Potential pharmaceuticals based on 1,2,3-triazoles. (2021).

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Pharmacology, 13, 881327.

- Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. (2011).

- Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. (2020). The Journal of Physical Chemistry A, 124(15), 2943-2953.

- A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles. (n.d.). Benchchem.

- Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. (2017). Chemistry - An Asian Journal, 12(16), 2056-2063.

- Stability of 1,2,4-triazoles? (2018).

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Journal of the Iranian Chemical Society.

- A Technical Guide to the Discovery and Synthesis of 1,2,3-Triazoles. (n.d.). Benchchem.

- Benzotriazole is thermally more stable than 1,2,3-triazole. (2025).

- 1,2,3-Triazoles: Gas Phase Properties. (2012). The Journal of Organic Chemistry, 77(17), 7381-7389.

- Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (2014). Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041.

Sources

- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.unimore.it [iris.unimore.it]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scilit.com [scilit.com]

- 14. longdom.org [longdom.org]

- 15. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 18. arkat-usa.org [arkat-usa.org]

- 19. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2,3-Triazole Scaffold: A Multifaceted Bioisostere in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic modification of bioactive molecules to enhance their pharmacological profiles is a cornerstone of medicinal chemistry. Among the array of tools available, bioisosterism stands out as a powerful strategy for optimizing drug-like properties. The 1,2,3-triazole ring, a five-membered heterocycle, has emerged as a particularly versatile and valuable bioisostere. Its unique combination of physicochemical properties, including metabolic stability, a significant dipole moment, and the capacity for hydrogen bonding, allows it to effectively mimic a variety of functional groups.[1][2][3][4] This guide provides a comprehensive technical overview of the role of 1,2,3-triazoles as bioisosteres, delving into their synthesis, key applications, and the critical considerations for their successful implementation in drug design.

The Principle of Bioisosterism and the Rise of the 1,2,3-Triazole

Bioisosterism is a strategy in drug design that involves the substitution of a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of creating a new compound that has improved biological or physical properties. The 1,2,3-triazole ring has gained prominence in this area due to its unique structural and electronic characteristics.[5][6][7] It is a stable aromatic system, resistant to metabolic degradation, acidic and basic hydrolysis, and both oxidative and reductive conditions.[1][8] This inherent stability is a significant advantage over more labile functional groups commonly found in drug candidates.

The triazole ring's polarity and ability to engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole, and van der Waals forces, are crucial to its function as a bioisostere.[2][9] The nitrogen atoms can act as hydrogen bond acceptors, while the C-H bond can function as a weak hydrogen bond donor, enabling it to mimic the interactions of other functional groups with biological targets.[2]

Synthetic Strategies: The Gateway to 1,2,3-Triazoles

The widespread adoption of the 1,2,3-triazole moiety in medicinal chemistry is largely attributable to the development of highly efficient and regioselective synthetic methods, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).[1][10] These "click chemistry" reactions have revolutionized the synthesis of 1,2,3-triazoles, making them readily accessible building blocks.[8][11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable and specific method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[10][12] It proceeds under mild conditions, often in aqueous solvents, and is tolerant of a wide range of functional groups, making it ideal for late-stage diversification of complex molecules.[8][11]

Experimental Protocol: General Procedure for CuAAC Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

-

Reactant Preparation: Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or THF/H₂O).

-

Catalyst Addition: To the solution, add a copper(II) sulfate pentahydrate solution (e.g., 1-5 mol%) and a reducing agent, typically sodium ascorbate (e.g., 5-10 mol%), to generate the active Cu(I) species in situ.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Complementary to the CuAAC, the RuAAC reaction regioselectively yields 1,5-disubstituted 1,2,3-triazoles.[12][13][14] This method is particularly valuable as it allows for the synthesis of the alternative regioisomer, expanding the chemical space accessible to medicinal chemists. The RuAAC can also be employed with internal alkynes, leading to fully substituted 1,2,3-triazoles.[13][15] The proposed mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to furnish the triazole product.[12][13][15]

Experimental Protocol: General Procedure for RuAAC Synthesis of a 1,5-Disubstituted 1,2,3-Triazole

-